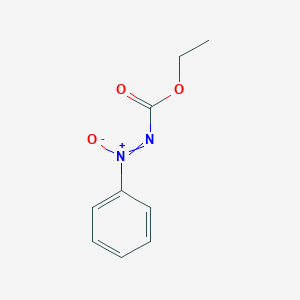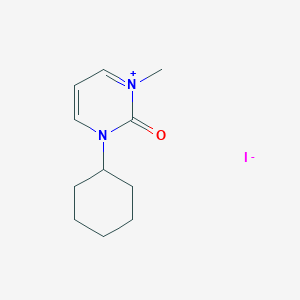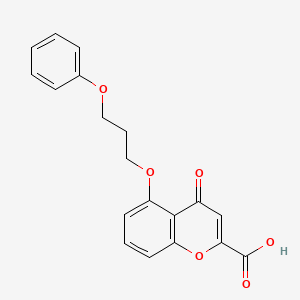![molecular formula C11H20O B14641425 (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol CAS No. 56587-70-3](/img/structure/B14641425.png)
(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6,6-Trimethylbicyclo[311]heptan-3-yl)methanol is a bicyclic alcohol compound with a unique structure that includes a bicyclo[311]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol typically involves the reduction of (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one) using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one) is hydrogenated in the presence of a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one).
Reduction: The compound can be further reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one)
Reduction: Hydrocarbons such as (2,6,6-Trimethylbicyclo[3.1.1]heptane)
Substitution: Various substituted derivatives depending on the halogenating agent used.
Applications De Recherche Scientifique
(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties.
Industrial Chemistry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6,6-Trimethylbicyclo[3.1.1]heptane): A hydrocarbon with a similar bicyclic structure but lacking the hydroxyl group.
(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one): The ketone analog of the compound.
(2,6,6-Trimethylbicyclo[3.1.1]heptan-2-ol): An alcohol with a hydroxyl group at a different position.
Uniqueness
(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol is unique due to its specific hydroxyl group position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
IUPAC Name |
(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10,12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZUWVURRRWXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543380 |
Source


|
| Record name | (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56587-70-3 |
Source


|
| Record name | (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
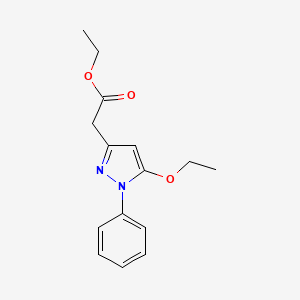
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
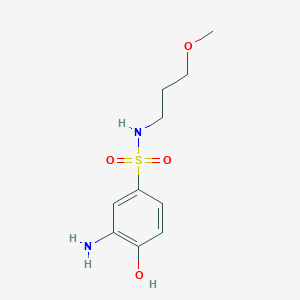
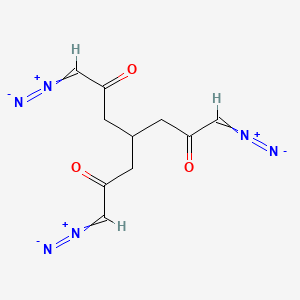
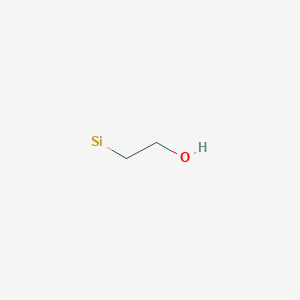
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)
![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)
